

# Penicolate A chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Penicolate A

Cat. No.: B12411179

[Get Quote](#)

## Penicolate A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Penicolate A**, a natural product isolated from the endophytic fungus *Penicillium* sp. BCC16054, has garnered interest for its notable biological activities, including antimalarial, antitubercular, and cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Penicolate A**. Detailed experimental protocols for its isolation and characterization, alongside a proposed mechanism of action based on related picolinic acid derivatives, are presented to facilitate further research and drug development efforts. All quantitative data are summarized in structured tables, and a hypothetical signaling pathway is visualized using the DOT language.

## Chemical Structure and Properties

**Penicolate A** is a symmetrical bis-picolinic acid ester characterized by a decamethylene bridge connecting two picolinate moieties. Its chemical structure was elucidated through extensive spectroscopic analysis.

Table 1: Physicochemical and Spectroscopic Data for **Penicolate A**

Property	Value	Reference
Molecular Formula	C <sub>24</sub> H <sub>32</sub> N <sub>2</sub> O <sub>4</sub>	[1]
Molecular Weight	412.52 g/mol	[1]
Appearance	White solid	Inferred from similar compounds
UV (λ <sub>max</sub> , MeOH)	220, 268 nm	[1]
IR (KBr) ν <sub>max</sub>	3445, 2930, 2856, 1710, 1595, 1476, 1439, 1265, 1158, 990, 751 cm <sup>-1</sup>	[2]
HRESIMS [M+H] <sup>+</sup>	m/z 413.2435 (calcd. for C <sub>24</sub> H <sub>33</sub> N <sub>2</sub> O <sub>4</sub> , 413.2440)	[1]
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	δ 8.50 (d, J = 4.4 Hz, 2H), 7.69 (td, J = 7.7, 1.6 Hz, 2H), 7.26 (d, J = 7.8 Hz, 2H), 7.21 (dd, J = 7.1, 5.2 Hz, 2H), 4.16 (s, 4H), 1.75 – 1.66 (m, 4H), 1.60 – 1.53 (m, 4H), 1.41 – 1.10 (m, 12H)	[2]
<sup>13</sup> C NMR (100 MHz, CDCl <sub>3</sub> )	δ 166.1 (C=O), 149.4 (CH), 146.0 (C), 141.7 (C), 137.0 (CH), 124.4 (CH), 32.0 (CH <sub>2</sub> ), 30.3 (CH <sub>2</sub> ), 28.9 (CH <sub>2</sub> ), 28.7 (CH <sub>2</sub> ), 28.5 (CH <sub>2</sub> )	[1]
Solubility	Soluble in ethanol, methanol, DMF, DMSO	Inferred from general knowledge

## Biological Activity

**Penicolinate A** has demonstrated a range of biological activities, most notably its cytotoxicity against several human cancer cell lines.

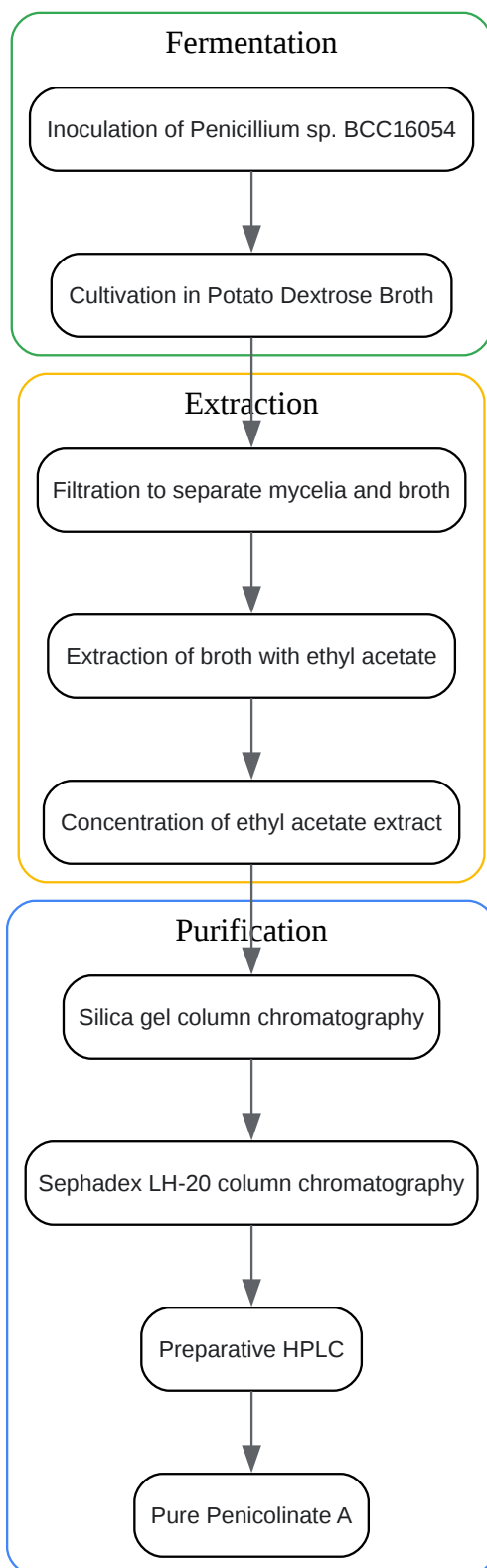
Table 2: Cytotoxicity of **Penicolinate A** against Human Cancer and Non-Cancerous Cell Lines

Cell Line	Cell Type	IC <sub>50</sub> (μM)
A2780	Ovarian Carcinoma	4.1
KB	Oral Epidermoid Carcinoma	Data not available
MCF-7	Breast Adenocarcinoma	Data not available
NCI-H187	Small Cell Lung Cancer	Data not available
Vero	African Green Monkey Kidney (non-cancerous)	Data not available

## Experimental Protocols

### Isolation and Purification of Penicolate A

The following is a generalized protocol based on the initial report of **Penicolate A**'s isolation.



[Click to download full resolution via product page](#)

Caption: Isolation and purification workflow for **Penicolate A**.

- **Fermentation:** The endophytic fungus *Penicillium* sp. BCC16054 is cultured in a suitable liquid medium, such as potato dextrose broth, under static conditions at room temperature for several weeks.
- **Extraction:** The culture broth is separated from the mycelia by filtration. The filtrate is then subjected to liquid-liquid extraction with an organic solvent like ethyl acetate. The organic phases are combined and concentrated under reduced pressure to yield a crude extract.
- **Purification:** The crude extract is subjected to a series of chromatographic separations. This typically involves initial fractionation by silica gel column chromatography, followed by size-exclusion chromatography on Sephadex LH-20. Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure **Penicolinate A**.

## Spectroscopic Analysis

- **NMR Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using deuterated chloroform ( $\text{CDCl}_3$ ) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- **Mass Spectrometry:** High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed to determine the accurate mass and molecular formula of the compound.
- **Infrared (IR) Spectroscopy:** The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer with potassium bromide (KBr) pellets.
- **UV-Vis Spectroscopy:** The UV-Vis spectrum is recorded in methanol to determine the wavelengths of maximum absorption.

## Cytotoxicity Assay

The cytotoxicity of **Penicolinate A** against various cell lines is typically evaluated using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

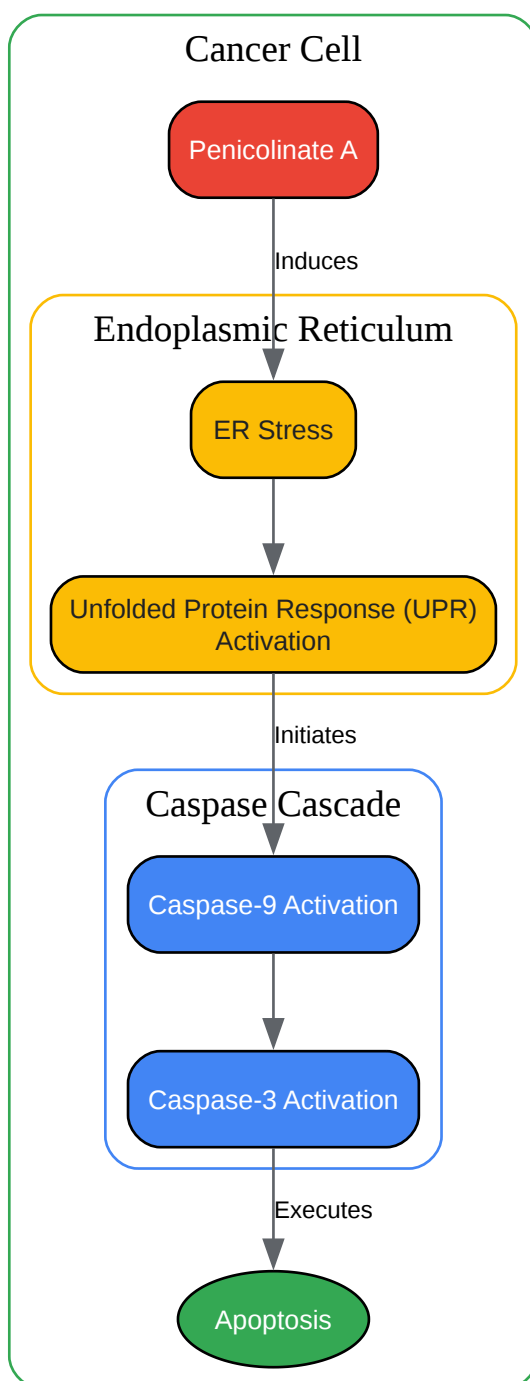
- **Cell Seeding:** Cells (e.g., A2780, KB, MCF-7, NCI-H187, Vero) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

- **Compound Treatment:** The cells are treated with various concentrations of **Penicolate A** and incubated for a specified period (e.g., 48 or 72 hours). Control wells receive the vehicle (e.g., DMSO) only.
- **MTT Assay:** After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- **Data Analysis:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control, and the IC<sub>50</sub> value (the concentration of the compound that inhibits cell growth by 50%) is determined.

## Proposed Mechanism of Action

While the precise mechanism of action for **Penicolate A** has not been elucidated, studies on other picolinic acid derivatives suggest potential pathways for its anticancer activity. Picolinic acid and its analogues have been shown to induce cell cycle arrest and apoptosis in cancer cells through various mechanisms, including the induction of endoplasmic reticulum (ER) stress and modulation of key signaling proteins.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Based on this, a hypothetical signaling pathway for **Penicolate A**-induced apoptosis is proposed below. This model suggests that **Penicolate A** may trigger ER stress, leading to the activation of the unfolded protein response (UPR). This, in turn, can initiate a caspase cascade, ultimately resulting in programmed cell death.



[Click to download full resolution via product page](#)

Caption: Hypothetical signaling pathway of **Penicillinate A**-induced apoptosis.

## Conclusion and Future Directions

**Penicolinate A** is a promising natural product with significant cytotoxic activity against cancer cells. This guide has summarized its known chemical and biological properties and provided standardized protocols for its study. The key missing pieces of information are the detailed cytotoxicity data against a broader panel of cell lines and, most importantly, the elucidation of its precise mechanism of action. Future research should focus on these areas to fully understand the therapeutic potential of **Penicolinate A**. Investigating its effects on specific cellular targets and signaling pathways will be crucial for its development as a potential anticancer agent. The proposed mechanism of action provides a starting point for such investigations.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. go.drugbank.com [go.drugbank.com]
- 2. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 3. public.pensoft.net [public.pensoft.net]
- 4. Control of growth by picolinic acid: differential response of normal and transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The tryptophan metabolite picolinic acid suppresses proliferation and metabolic activity of CD4+ T cells and inhibits c-Myc activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Penicolinate A chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12411179#penicolinate-a-chemical-structure-and-properties]

---

#### Disclaimer & Data Validity:



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)